molecular formula C13H16O5 B131247 Tert-butyl 4-formyl-2-methoxyphenyl carbonate CAS No. 145361-91-7

Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Cat. No. B131247
M. Wt: 252.26 g/mol
InChI Key: QHWDRZQSXVKLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-formyl-2-methoxyphenyl carbonate is a chemical compound that is part of a broader class of organic molecules which include tert-butyl and methoxyphenyl groups. These compounds are of interest due to their potential applications in various chemical reactions and their relevance in the synthesis of biologically active compounds, such as omisertinib (AZD9291) . The tert-butyl group is known to impart steric bulk, which can influence the reactivity and stability of the molecule, while the methoxyphenyl group can participate in various chemical interactions due to its aromatic nature and the electron-donating effect of the methoxy substituent.

Synthesis Analysis

The synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate and related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction . For example, compound 1, a related intermediate, was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through a three-step process with an overall yield of 81% . Another related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-formyl-2-methoxyphenyl carbonate is not directly discussed in the provided papers, but related compounds have been characterized using techniques such as single-crystal X-ray diffraction analysis . For instance, the methoxy derivative of tert-butyldiphenylsilanes was characterized by short H...H contacts influenced by pre-orienting C(aryl)-H...O and C(aryl)-H...C(π) hydrogen bonds . The crystal packing of these compounds can be influenced by the functional groups present, as seen in the various derivatives of tert-butyldiphenylsilanes .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and methoxyphenyl groups has been explored in various contexts. For example, the electrochemical oxidation of 4-tert-butylcatechol in methanol leads to methoxylation to form the related methoxyquinone . Additionally, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes can involve tert-butyl groups, with the reactivity depending on the activation of the aryl chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-formyl-2-methoxyphenyl carbonate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the tert-butyl carbonate and 4-methoxyphenyl groups in tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate are arranged on the same side of the pyrrolidinone ring, and the methoxy group is coplanar with the attached benzene ring, which can affect the molecule's physical properties and intermolecular interactions . The crystal and molecular structures of related compounds are often stabilized by hydrogen bonds, which can influence their melting points, solubility, and other physical properties .

Scientific Research Applications

Molecular Structure and Conformation

  • The compound tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate has been studied for its molecular structure, where the pyrrolidinone ring exhibits an envelope conformation and the methoxy group is coplanar with the attached benzene ring. This study highlights its potential in molecular structure analysis (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).

Radiochemistry and Cancer Research

  • In cancer research, tert-butyl carbonate derivatives have been explored for imaging with PET. Specifically, the radiosynthesis of [18 F]FACH, a novel radiolabeled monocarboxylate transporter (MCT) inhibitor, used tert-butyl derivatives for non-invasive cancer imaging (Sadeghzadeh et al., 2019).

Chemical Synthesis and Applications

  • The tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. This compound has been synthesized from piperidin-4-ylmethanol, showing its relevance in drug development (Zhang, Ye, Xu, & Xu, 2018).
  • Tert-butyl aminocarbonate, prepared from hydroxylamine and di-tert-butyl dicarbonate, has been introduced as a novel compound for acylating amines, showing potential in organic synthesis (Harris & Wilson, 1983).

Polymer Science and Environmental Applications

  • In polymer science, the compound has applications in producing environmentally benign CO2-based copolymers. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) was produced from tert-butyl 3,4-epoxybutanoate and CO2, showing its role in sustainable material development (Tsai, Wang, & Darensbourg, 2016).

Safety And Hazards

The safety information for Tert-butyl 4-formyl-2-methoxyphenyl carbonate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl (4-formyl-2-methoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWDRZQSXVKLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350844
Record name O-T-Boc-Vanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formyl-2-methoxyphenyl carbonate

CAS RN

145361-91-7
Record name O-T-Boc-Vanillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Reactant of Route 4
Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Reactant of Route 6
Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Citations

For This Compound
2
Citations
LS Monteiro, F Paiva-Martins, S Oliveira, I Machado… - Bioorganic …, 2019 - Elsevier
A simple and efficient procedure for the synthesis of N-acyl 4-hydroxy, 4-hydroxy-3-methoxy and 3,4-dihydroxy phenylglycine amides by a strategy based on the multicomponent Ugi …
Number of citations: 7 www.sciencedirect.com
IM Machado - 2018 - search.proquest.com
Oxidative stress is an imbalance between the amount of oxidants and antioxidants in favour of the oxidants. Thus, when there is excessive production of reactive oxygen species (ROS) …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.